molecular formula C9H11ClF3NO B1530587 1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride CAS No. 1373925-07-5

1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1530587
CAS No.: 1373925-07-5
M. Wt: 241.64 g/mol
InChI Key: GILTYZBJXXHWGV-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride (CAS 1373925-07-5) is a chiral phenethylamine derivative of significant interest in pharmaceutical research and development. Its primary application is as a key synthetic intermediate in the discovery of novel compounds targeting the Central Nervous System (CNS), such as potential antidepressants, anxiolytics, and antipsychotics . The compound's structural motif, featuring a trifluoromethoxy group attached to an aromatic ring, is particularly valuable in medicinal chemistry as this group is known to enhance metabolic stability and improve the bioavailability of drug candidates . This compound has been identified in screening campaigns as a valuable structural fragment for the development of potent Trace Amine-Associated Receptor 1 (TAAR1) agonists . TAAR1 is a promising non-dopaminergic molecular target for the treatment of schizophrenia, and its agonists have demonstrated notable efficacy in preclinical models, reducing symptoms like hyperactivity without the side effects associated with conventional antipsychotics . The mechanism of action for advanced compounds derived from this intermediate involves TAAR1 agonism, which modulates dopamine, serotonin, and glutamate systems in the brain . Researchers utilize this chemical in organic synthesis, particularly in the construction of more complex molecules featuring heterocyclic motifs, for biochemical and pharmacological studies . The compound is supplied as a hydrochloride salt to ensure improved stability and handling. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. REFERENCES • BLD Pharmatech. (n.d.). This compound. Retrieved from https://www.bldpharm.com/products/1373925-07-5.html • Myskinrecipes. (n.d.). This compound. Retrieved from https://www.myskinrecipes.com/shop/en/neurological-intermediates/39764--1-3-trifluoromethoxyphenyl-ethan-1-amine-hydrochloride.html • PMC. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC9687812/

Properties

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILTYZBJXXHWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of a trifluoromethoxy-substituted aromatic ketone or intermediate.
  • Conversion of the ketone to an oxime intermediate.
  • Reduction of the oxime to the corresponding amine.
  • Formation of the hydrochloride salt to yield the final compound.

This sequence is common for preparing substituted phenylethanamines with trifluoromethoxy or trifluoromethyl groups on the aromatic ring.

Conversion to Oxime Intermediate

  • The trifluoromethoxy acetophenone intermediate is reacted with hydroxylamine salts (hydroxylamine hydrochloride or sulfate) in an aliphatic alcohol solvent.
  • Base (e.g., 30% NaOH solution) is added gradually at ambient temperature, and the mixture is warmed to 40-45°C and stirred for 5-7 hours to form the oxime.
  • The reaction progress is monitored by gas-liquid chromatography (GLC).
Step Reagents/Conditions Outcome Yield (%)
Oximation Trifluoromethoxy acetophenone + hydroxylamine salt + NaOH in aliphatic alcohol, 40-45°C, 5-7 h Oxime intermediate 80-85

Purification

  • The final product is purified by crystallization using cyclic saturated hydrocarbons such as cyclopentane or cyclohexane to achieve high purity (>99%).
  • This step is critical to remove isomeric impurities and residual solvents.

Summary Table of Preparation Steps

Step No. Reaction Stage Key Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Grignard reagent formation Halo benzotrifluoride + Mg + catalyst (I2), THF, 40-50°C Grignard reagent - Catalyst critical for efficient formation
2 Ketene reaction Grignard reagent + ketene + Fe ligand/acid, toluene, 0 to -10°C Trifluoromethoxy acetophenone 75-85 Low temperature to control selectivity
3 Oximation Acetophenone + hydroxylamine salt + NaOH, 40-45°C Oxime intermediate 80-85 Reaction monitored by GLC
4 Reduction & salt formation Hydrogenation or chemical reduction + HCl 1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride - Reduction conditions adapted from similar oximes
5 Purification Crystallization in cyclopentane or cyclohexane Pure final compound (>99% purity) - Removes isomers and impurities

Research Findings and Analysis

  • The described synthetic route reduces the number of reaction steps compared to classical nitration and diazotization methods, improving overall yield and purity.
  • Use of Grignard reagents and ketene coupling under transition metal catalysis provides regioselectivity favoring the meta-substituted product, which is the desired isomer.
  • The process avoids hazardous and expensive reagents such as n-butyllithium and cryogenic conditions, making it more cost-effective and scalable.
  • Purification by crystallization is preferred over distillation to minimize thermal decomposition and impurity formation.
  • The final hydrochloride salt form enhances compound stability and facilitates handling for downstream applications.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

Scientific Research Applications

The compound's applications span across various domains:

Medicinal Chemistry

1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride is being investigated for its potential pharmacological properties. It may interact with neurotransmitter systems, particularly serotonin and dopamine pathways, making it a candidate for developing treatments for mood disorders such as anxiety and depression .

Organic Synthesis

Due to its unique trifluoromethoxy substitution, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its amine functionality allows it to participate in various chemical reactions, including acylation and alkylation .

Biological Studies

Research indicates that compounds with trifluoromethoxy groups often exhibit significant biological activity. This compound may be utilized in enzyme-catalyzed reactions to study chiral selectivity and the mechanisms of action of various biological targets .

Neuropharmacological Studies

A study focused on the interactions of this compound with neurotransmitter receptors revealed that it could enhance receptor binding affinity due to its lipophilic nature. This property may contribute to its efficacy in treating central nervous system disorders .

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity and function.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The trifluoromethoxy group (-OCF₃) in the target compound provides greater electronegativity and polarity than -CF₃ or -OCHF₂, impacting solubility and binding affinity in biological systems .
  • Positional Isomerism: The 3-position of -OCF₃ (target compound) vs.
  • Fluorine Count : Heavily fluorinated analogs (e.g., 2,3,4-trifluorophenyl derivative) exhibit higher metabolic stability but may suffer from reduced bioavailability due to excessive lipophilicity .

Commercial Availability and Cost

  • Target Compound: Priced at €260.00/g (1g scale), significantly costlier than non-fluorinated ethers (e.g., 5-Fluoro-2-methoxybenzoic acid at €24.00/g), reflecting synthetic complexity and fluorine sourcing challenges .
  • Enantiopure Variants : (R)- or (S)-isomers (e.g., ) command premium pricing due to additional chiral resolution steps .

Biological Activity

1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride, also known as (S)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group attached to a phenyl ring, enhancing its lipophilicity and biological activity. The molecular formula is C9H10ClF3N, with a molecular weight of approximately 227.63 g/mol. The trifluoromethoxy substituent significantly influences the compound's interaction with biological targets due to its electron-withdrawing properties.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. The trifluoromethoxy group increases the compound's binding affinity to various biological targets, potentially modulating neurotransmitter systems such as serotonin and dopamine pathways. This modulation may contribute to therapeutic effects in mood disorders and anxiety-related conditions.

Biological Activity

Research indicates that compounds containing trifluoromethyl or trifluoromethoxy groups often exhibit significant biological activity. Key findings regarding the biological activity of this compound include:

  • Receptor Binding : The compound shows promising binding affinity towards dopamine receptors, particularly the D3 receptor, which is implicated in various neuropsychiatric disorders .
  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels in the brain.
  • Pharmacological Effects : Initial assessments indicate potential applications in treating conditions such as depression and anxiety, owing to its interaction with serotonin and dopamine systems .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Various analogs have been synthesized to explore modifications that enhance potency and selectivity:

Compound IDD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 15015,700 ± 3,000
2278 ± 629,000 ± 3,700
398 ± 21>100,000

This table illustrates how variations in the phenyl group can significantly alter receptor activity profiles, highlighting the importance of structural modifications in drug design .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Dopamine Receptor Studies : A study explored the agonistic effects of analogs on D3 receptors, showing that modifications to the phenyl moiety can enhance selectivity over D2 receptors. This finding is critical for developing treatments targeting specific neurological pathways without unwanted side effects .
  • Neuropharmacological Applications : Research has indicated that compounds similar to this compound may have therapeutic potential in treating mood disorders by modulating serotonin levels .

Q & A

Q. Key Variables :

  • Temperature : Higher temperatures (80–100°C) during amination improve reaction rates but may require inert atmospheres to prevent decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures are optimal for salt formation .
  • Yield Optimization : Pilot studies suggest yields range from 45–70%, with purity >95% achievable via recrystallization in ethanol .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced Research Focus
Discrepancies in biological activity (e.g., receptor binding vs. enzyme inhibition) may arise from:

  • Purity Variations : Impurities like regioisomers (e.g., 4-trifluoromethoxy derivatives) can skew results. Use RP-UPLC (as in ) to confirm purity >99% .
  • Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.8) or ionic strength in receptor-binding assays alter ligand efficacy. Standardize protocols using buffered saline solutions .
  • Metabolic Stability : Trifluoromethoxy groups enhance metabolic resistance in vitro but may show instability in vivo due to hepatic CYP450 interactions. Compare data from hepatocyte assays vs. cell-free systems .

What analytical techniques are most effective for characterizing this compound’s stability under varying storage conditions?

Q. Basic Research Focus

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (Td >200°C observed in ).
  • HPLC-MS : Monitors hydrolytic degradation (e.g., cleavage of the trifluoromethoxy group) in accelerated stability studies (40°C/75% RH) .
  • NMR Spectroscopy : Detects structural changes, such as amine oxidation to nitro groups, using ¹⁹F NMR to track trifluoromethoxy integrity .

Recommended Storage : Desiccated at -20°C in amber vials to prevent photodegradation .

How does the trifluoromethoxy substituent influence this compound’s pharmacokinetic properties compared to non-fluorinated analogs?

Q. Advanced Research Focus

  • Lipophilicity : The trifluoromethoxy group increases logP by ~0.5 units compared to methoxy analogs, enhancing blood-brain barrier permeability (calculated using ChemAxon) .
  • Metabolic Half-Life : In vivo studies in rodents show a t₁/₂ of 4.2 hours vs. 1.8 hours for methoxy analogs, attributed to slower oxidative metabolism .
  • Protein Binding : Plasma protein binding is 89% (vs. 75% for methoxy analogs), requiring dose adjustments in preclinical models .

What strategies can mitigate challenges in scaling up synthesis from laboratory to pilot plant?

Q. Advanced Research Focus

  • Continuous Flow Chemistry : Reduces exothermic risks during nitration and amination steps, improving yield consistency (lab-scale: 65% vs. pilot-scale: 62%) .
  • Purification : Replace column chromatography with fractional crystallization using ethanol/water (1:3 ratio) to reduce solvent waste .
  • Byproduct Management : Trap volatile trifluoromethoxy byproducts (e.g., HF) using CaCO₃ scrubbers .

How do stereochemical variations (e.g., enantiomers) affect this compound’s biological activity?

Q. Advanced Research Focus

  • Enantiomer Synthesis : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution to isolate (S)- and (R)-forms .
  • Activity Differences : (S)-enantiomers show 10x higher affinity for serotonin receptors (5-HT₂A Ki = 12 nM vs. 120 nM for (R)-form) in radioligand assays .
  • Toxicity Profile : (R)-enantiomers exhibit hepatotoxicity at lower doses (IC50 = 50 µM) in HepG2 cells, necessitating enantiopure synthesis for drug development .

What computational tools are recommended for predicting this compound’s interactions with biological targets?

Q. Basic Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for simulating binding to GPCRs (e.g., 5-HT receptors) .
  • QSAR Modeling : Utilize MOE or RDKit to correlate trifluoromethoxy positional effects with IC50 values .
  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability (%F = 78 predicted) and toxicity risks .

How can researchers validate the absence of genotoxic impurities in batch samples?

Q. Advanced Research Focus

  • Ames Test : Confirm mutagenicity using TA98 and TA100 strains with metabolic activation (S9 fraction) .
  • LC-HRMS : Detect trace impurities (e.g., nitroso derivatives) at limits of 0.1 ppm, per ICH M7 guidelines .
  • In Silico Tools : DEREK Nexus to flag structural alerts (e.g., aromatic amines) requiring further testing .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride
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1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride

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